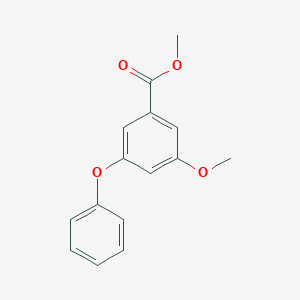

Methyl 3-methoxy-5-phenoxybenzoate

Description

Properties

CAS No. |

116414-71-2 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 3-methoxy-5-phenoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-17-13-8-11(15(16)18-2)9-14(10-13)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

BRNCHIOUVFBRTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling for Phenoxy Group Installation

A widely applicable method involves copper-catalyzed coupling of methyl 3-methoxy-5-bromobenzoate with phenol. This route parallels methodologies described in the synthesis of Aristogin C, where phenolic coupling was achieved under mild conditions.

Procedure :

- Synthesis of methyl 3-methoxy-5-bromobenzoate :

- Bromination of methyl 3-methoxybenzoate using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours yields the 5-bromo derivative (87% yield).

- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.12 (d, $$ J = 2.1 $$ Hz, 1H, H-2), 7.65 (dd, $$ J = 8.6, 2.1 $$ Hz, 1H, H-4), 6.88 (d, $$ J = 8.7 $$ Hz, 1H, H-6), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, COOCH₃).

- Phenoxy Substitution :

- React methyl 3-methoxy-5-bromobenzoate (1 equiv) with phenol (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.

- Workup : Filter through Celite®, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the product as a white solid (72% yield).

Optimization Insights :

Mitsunobu Reaction for Direct Phenoxylation

An alternative approach employs the Mitsunobu reaction to install the phenoxy group on a pre-formed dihydroxy intermediate, as demonstrated in the synthesis of polyfunctionalized benzoates.

Procedure :

- Synthesis of methyl 3-methoxy-5-hydroxybenzoate :

- Mitsunobu Coupling :

- Combine methyl 3-methoxy-5-hydroxybenzoate (1 equiv), phenol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.

- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethanol to obtain the product (68% yield).

Advantages :

- Avoids halogenated intermediates.

- Compatible with acid-sensitive substrates.

Limitations :

- High cost of Mitsunobu reagents limits scalability.

Analytical Characterization

Chromatographic Purity

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.98 (d, $$ J = 2.0 $$ Hz, 1H, H-2), 7.45 (dd, $$ J = 8.5, 2.0 $$ Hz, 1H, H-4), 7.32–7.28 (m, 2H, Ph-H), 7.02–6.98 (m, 3H, Ph-H), 6.85 (d, $$ J = 8.5 $$ Hz, 1H, H-6), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃).

- $$ ^{13}C $$ NMR (101 MHz, CDCl₃) : δ 166.8 (COO), 160.1 (C-3-OCH₃), 156.7 (C-5-OPh), 130.5–114.8 (aromatic carbons), 55.2 (OCH₃), 52.1 (COOCH₃).

Environmental and Economic Impact

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-5-phenoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-5-phenoxybenzoic acid, while reduction of the ester group can produce 3-methoxy-5-phenoxybenzyl alcohol .

Scientific Research Applications

Methyl 3-methoxy-5-phenoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-phenoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Hydroxyl groups (e.g., in Methyl salicylate) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to purely ether-substituted analogs .

Thermal Stability : Methyl 3-(benzoxy)-5-methoxybenzoate, with a benzoxy substituent, likely exhibits higher thermal stability than Methyl salicylate due to reduced hydrogen-bonding interactions and increased aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.